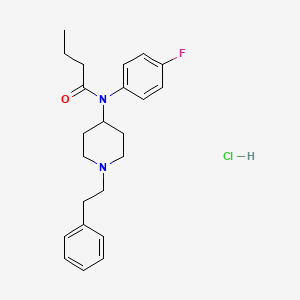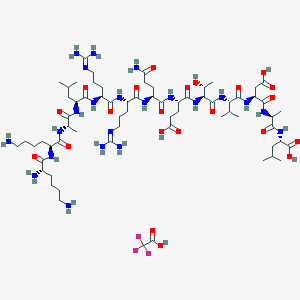
Autocamtide II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Autocamtide II is a highly selective peptide substrate for calcium/calmodulin-dependent protein kinase II. This compound is derived from the autophosphorylation site of the alpha subunit of calcium/calmodulin-dependent protein kinase II. It is widely used in scientific research due to its specificity and effectiveness in studying calcium/calmodulin-dependent protein kinase II activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Autocamtide II is synthesized through solid-phase peptide synthesis. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The synthesis is carried out under controlled conditions, typically involving the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole. The final product is cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods
While industrial-scale production of this compound is not common due to its specialized use in research, the principles of solid-phase peptide synthesis can be scaled up. This involves automated peptide synthesizers and large-scale purification systems to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Autocamtide II primarily undergoes phosphorylation reactions. It is a substrate for calcium/calmodulin-dependent protein kinase II, which phosphorylates the peptide at specific serine or threonine residues.
Common Reagents and Conditions
The phosphorylation of this compound is typically carried out in vitro using purified calcium/calmodulin-dependent protein kinase II, calcium ions, and calmodulin. The reaction conditions include a buffered solution at physiological pH, with the presence of adenosine triphosphate as a phosphate donor.
Major Products Formed
The major product formed from the phosphorylation of this compound is the phosphorylated peptide, which can be analyzed using techniques such as mass spectrometry and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
Autocamtide II is extensively used in scientific research to study the activity and regulation of calcium/calmodulin-dependent protein kinase II. It is used in assays to measure the kinase’s activity, investigate its role in various cellular processes, and screen for potential inhibitors. In biology and medicine, this compound is used to study the signaling pathways involving calcium/calmodulin-dependent protein kinase II, which is implicated in processes such as synaptic transmission, memory formation, and cardiac function. The compound is also used in the development of therapeutic agents targeting calcium/calmodulin-dependent protein kinase II for the treatment of diseases such as heart failure and neurodegenerative disorders.
Wirkmechanismus
Autocamtide II exerts its effects by serving as a substrate for calcium/calmodulin-dependent protein kinase II. The kinase phosphorylates this compound at specific serine or threonine residues, which can then be measured to assess the kinase’s activity. The molecular targets of calcium/calmodulin-dependent protein kinase II include various proteins involved in calcium signaling, synaptic transmission, and gene expression. The pathways involved in the action of this compound include the calcium/calmodulin-dependent protein kinase II signaling pathway, which regulates numerous cellular processes through phosphorylation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Autocamtide-2-related inhibitory peptide: This peptide is a potent inhibitor of calcium/calmodulin-dependent protein kinase II and is used to study the inhibition of the kinase.
Calmodulin-dependent protein kinase II inhibitory peptide: Another inhibitor of calcium/calmodulin-dependent protein kinase II, used to investigate the kinase’s role in various cellular processes.
Uniqueness
Autocamtide II is unique in its high specificity for calcium/calmodulin-dependent protein kinase II, making it an invaluable tool for studying the kinase’s activity and regulation. Its ability to be phosphorylated by the kinase allows for precise measurement of kinase activity, which is crucial for understanding the role of calcium/calmodulin-dependent protein kinase II in cellular signaling and disease.
Eigenschaften
Molekularformel |
C67H119F3N22O22 |
|---|---|
Molekulargewicht |
1641.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C65H118N22O20.C2HF3O2/c1-31(2)28-43(83-51(94)34(7)76-54(97)38(17-11-13-25-67)78-53(96)37(68)16-10-12-24-66)60(103)80-40(19-15-27-75-65(72)73)55(98)79-39(18-14-26-74-64(70)71)56(99)81-41(20-22-46(69)89)57(100)82-42(21-23-47(90)91)58(101)87-50(36(9)88)62(105)86-49(33(5)6)61(104)84-44(30-48(92)93)59(102)77-35(8)52(95)85-45(63(106)107)29-32(3)4;3-2(4,5)1(6)7/h31-45,49-50,88H,10-30,66-68H2,1-9H3,(H2,69,89)(H,76,97)(H,77,102)(H,78,96)(H,79,98)(H,80,103)(H,81,99)(H,82,100)(H,83,94)(H,84,104)(H,85,95)(H,86,105)(H,87,101)(H,90,91)(H,92,93)(H,106,107)(H4,70,71,74)(H4,72,73,75);(H,6,7)/t34-,35-,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-,50-;/m0./s1 |
InChI-Schlüssel |
LLNOFJJCOGGKCB-ZOUHFXOGSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


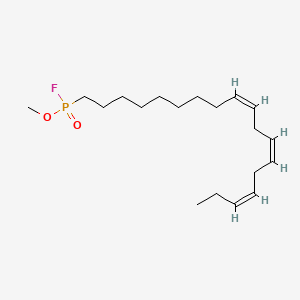
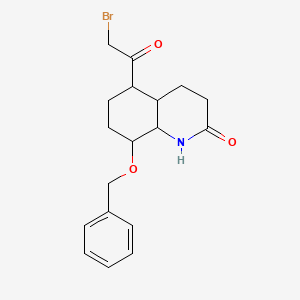


![5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazolidine](/img/structure/B12351945.png)
![4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine](/img/structure/B12351953.png)
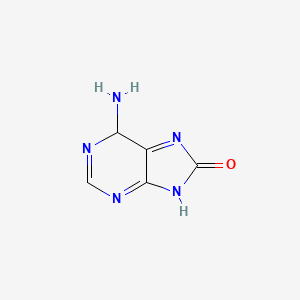


![tetrasodium;[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12351987.png)

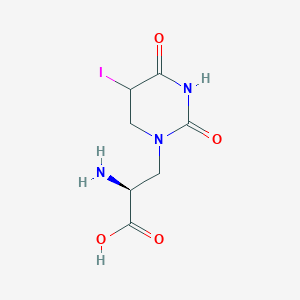
![N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide,monohydrochloride](/img/structure/B12352014.png)
